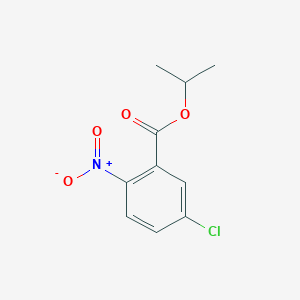

Propan-2-yl 5-chloro-2-nitrobenzoate

Description

BenchChem offers high-quality Propan-2-yl 5-chloro-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 5-chloro-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51282-57-6 |

|---|---|

Molecular Formula |

C10H10ClNO4 |

Molecular Weight |

243.64 g/mol |

IUPAC Name |

propan-2-yl 5-chloro-2-nitrobenzoate |

InChI |

InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)8-5-7(11)3-4-9(8)12(14)15/h3-6H,1-2H3 |

InChI Key |

XKQPTNNHSOZIEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Propan-2-yl 5-chloro-2-nitrobenzoate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of propan-2-yl 5-chloro-2-nitrobenzoate, a valuable intermediate in organic synthesis. The document details its chemical identity, including its IUPAC nomenclature and CAS number, alongside a thorough exploration of its physicochemical properties. Detailed, step-by-step protocols for the synthesis of its precursor, 5-chloro-2-nitrobenzoic acid, and the subsequent esterification to yield the target compound are provided. Furthermore, this guide includes essential safety and handling procedures, predicted spectroscopic data for compound characterization, and a discussion of its potential applications in research and development.

Chemical Identity and Properties

1.1. Nomenclature and CAS Number

-

IUPAC Name: propan-2-yl 5-chloro-2-nitrobenzoate

-

Synonym: Isopropyl 5-chloro-2-nitrobenzoate

-

CAS Number: 1355213-63-3

-

Molecular Formula: C₁₀H₁₀ClNO₄

-

Molecular Weight: 243.64 g/mol [1]

-

InChI Key: XKQPTNNHSOZIEF-UHFFFAOYSA-N[1]

1.2. Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from synthesis procedures |

| Stability | Stable under normal laboratory conditions. Avoid strong acids, strong bases, and excessive heat. | [1] |

Synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate

The synthesis of propan-2-yl 5-chloro-2-nitrobenzoate is a two-step process that begins with the nitration of o-chlorobenzoic acid to produce 5-chloro-2-nitrobenzoic acid, followed by a Fischer esterification with isopropanol.

2.1. Step 1: Synthesis of 5-Chloro-2-nitrobenzoic Acid

The synthesis of the carboxylic acid precursor is achieved through the nitration of o-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 32 grams of o-chlorobenzoic acid to 160 grams of concentrated (100%) sulfuric acid.

-

Maintain the temperature below 0°C and slowly add a pre-cooled mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid dropwise over approximately one hour. The temperature must be kept below 0°C to minimize the formation of unwanted isomers.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours.

-

Slowly heat the mixture to 60°C.

-

Pour the reaction mixture onto 400 grams of crushed ice to precipitate the crude 2-chloro-5-nitrobenzoic acid.

-

Filter the solid product and wash with cold water.

-

For purification, recrystallize the crude product from boiling water. This step is crucial to remove any unreacted o-chlorobenzoic acid. A yield of approximately 92% of the pure product can be expected, with a melting point of 164-165°C.

Diagram of Synthesis Workflow:

Caption: Synthesis of 5-chloro-2-nitrobenzoic acid.

2.2. Step 2: Fischer Esterification to Propan-2-yl 5-chloro-2-nitrobenzoate

The second step involves the acid-catalyzed esterification of 5-chloro-2-nitrobenzoic acid with isopropanol. The use of an excess of isopropanol helps to drive the equilibrium towards the formation of the ester.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10 grams (approximately 49.6 mmol) of 5-chloro-2-nitrobenzoic acid in 100 mL of isopropanol.

-

Carefully add a catalytic amount (e.g., 1-2 mL) of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propan-2-yl 5-chloro-2-nitrobenzoate.

-

The crude product can be further purified by column chromatography on silica gel.

Diagram of Esterification Workflow:

Caption: Fischer esterification of 5-chloro-2-nitrobenzoic acid.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups.

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro and chloro substituents.

3.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1720-1740 cm⁻¹. Other significant peaks will include those for the C-O stretching of the ester, the N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-Cl stretching in the aromatic region.[3][4]

3.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the isopropyl group and other characteristic fragments.

Safety and Handling

While specific toxicity data for propan-2-yl 5-chloro-2-nitrobenzoate is not available, the safety precautions should be based on those for its parent acid and other related nitroaromatic compounds.[5]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications

Propan-2-yl 5-chloro-2-nitrobenzoate, as a derivative of 5-chloro-2-nitrobenzoic acid, is a potentially useful intermediate in organic synthesis. The presence of multiple functional groups (ester, chloro, and nitro) allows for a variety of chemical transformations. Potential applications include:

-

Pharmaceutical Synthesis: The nitro group can be reduced to an amine, providing a key building block for the synthesis of more complex, biologically active molecules.

-

Agrochemical Research: Many nitroaromatic compounds and their derivatives exhibit herbicidal or pesticidal activity.

-

Materials Science: The compound could be used as a monomer or an intermediate in the synthesis of specialty polymers and dyes.

References

- Sigma-Aldrich.

- PubChem. 5-Chloro-2-nitrobenzoic acid.

- Fischer Esterification: Mechanism & Examples. NROChemistry.

- Fischer Esterific

- Methyl 5-chloro-2-nitrobenzoate - PMC.

- Interpretation of two sample infrared spectra. YouTube.

- Organic Compounds Containing Halogens. Chemistry LibreTexts.

- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.

- A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- 5.

- 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286. PubChem.

- Methyl 5-chloro-2-nitrobenzo

- 5-Chloro-2-nitrobenzoic acid 99 2516-95-2. Sigma-Aldrich.

- 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum. ChemicalBook.

- 5-Chloro-2-nitrobenzoic acid - the NIST WebBook. NIST.

- Isopropyl 5-chloro-4-methyl-2-nitrobenzoate | C11H12ClNO4 | CID 67119436. PubChem.

- 2,4-DICHLOROBENZYL 2-CHLORO-5-NITROBENZO

- 3 - The Royal Society of Chemistry.

- 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1. ChemicalBook.

- 1-Chloro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Fischer Esterific

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

Sources

A Technical Guide to the Thermodynamic Stability of Isopropyl 5-chloro-2-nitrobenzoate and its Derivatives

Abstract

Isopropyl 5-chloro-2-nitrobenzoate and its related derivatives are key intermediates in the synthesis of complex pharmaceutical agents.[1][2] Their thermodynamic stability is a critical parameter that dictates storage conditions, shelf-life, and reaction compatibility during drug development and manufacturing.[3] This technical guide provides an in-depth analysis of the factors governing the stability of this molecular scaffold. We will explore the principal degradation pathways—thermal, hydrolytic, and photochemical—by examining the inherent reactivity conferred by the nitro, chloro, and isopropyl ester functional groups. Furthermore, this whitepaper details the experimental protocols and computational methodologies essential for a comprehensive stability assessment, offering researchers and drug development professionals a robust framework for characterizing and mitigating potential stability liabilities.

Introduction: The Imperative of Stability in Drug Synthesis

In pharmaceutical development, the journey from a starting material to an active pharmaceutical ingredient (API) is fraught with chemical challenges. The stability of each intermediate is paramount; an unstable compound can lead to yield loss, the formation of toxic impurities, and batch-to-batch variability.[3] Aromatic carboxylic acids and their derivatives, like benzoates, are valued for their structural versatility and chemical stability.[2] However, the introduction of highly energetic and electron-withdrawing substituents, such as the nitro group (-NO2), fundamentally alters this profile.[4]

The nitro group, while a versatile synthon, is also a well-known contributor to the chemical recalcitrance and potential energetic properties of molecules.[4][5] When combined with a chlorine atom and an ester linkage, as in isopropyl 5-chloro-2-nitrobenzoate, the resulting molecule possesses multiple potential points of failure. Understanding its thermodynamic stability is not merely an academic exercise but a critical step in process safety, formulation development, and regulatory compliance.[3][6] This guide synthesizes established principles of physical organic chemistry and proven analytical techniques to build a comprehensive stability profile for this class of compounds.

Molecular Structure and Inherent Electronic Effects

The stability of isopropyl 5-chloro-2-nitrobenzoate is intrinsically linked to its molecular architecture. The benzene ring is substituted with three distinct functional groups, each exerting a unique electronic influence that dictates the molecule's overall reactivity.

-

Nitro Group (-NO2): Positioned ortho to the ester, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects.[7] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but activating it for nucleophilic aromatic substitution. Crucially, it renders the entire molecule susceptible to specific degradation pathways.[4][8]

-

Chloro Group (-Cl): Located meta to the ester, the chlorine atom is electron-withdrawing via its inductive effect but can be weakly electron-donating through resonance.[9] Its primary impact is to further decrease the ring's electron density, reinforcing the effect of the nitro group.

-

Isopropyl Ester Group (-COOCH(CH3)2): The ester linkage is a primary site for hydrolytic cleavage. The electron-withdrawing nature of the substituted ring enhances the electrophilicity of the ester's carbonyl carbon, making it a more prominent target for nucleophilic attack.[10]

These combined effects create a molecule with distinct regions of reactivity, predisposing it to several modes of degradation under thermal, hydrolytic, or photolytic stress.

Figure 1: Structure of Isopropyl 5-chloro-2-nitrobenzoate.

Principal Degradation Pathways

The thermodynamic stability of a molecule is defined by its resistance to decomposition. For isopropyl 5-chloro-2-nitrobenzoate, three primary degradation routes must be considered.

Thermal Decomposition

Nitroaromatic compounds are known for their energetic nature and potential for thermal decomposition.[11] The primary initiating steps for the thermal decomposition of nitroaromatics typically involve the C-NO2 bond, which is often the weakest bond in the molecule.[12]

Two competing mechanisms are prevalent:

-

C-NO2 Bond Homolysis: This involves the cleavage of the carbon-nitro bond to form an aromatic radical and a nitrogen dioxide radical (•NO2).[12][13] The bond dissociation energy for C-NO2 in nitrobenzene derivatives is approximately 71 kcal/mol.[12]

-

Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is followed by the rapid cleavage of the much weaker O-NO bond.[13]

For ortho-substituted nitroaromatics, intramolecular reactions can provide lower energy decomposition pathways. The presence of the ortho-ester group could potentially lead to intramolecular cyclization or rearrangement reactions upon heating, a phenomenon seen in other ortho-substituted nitro compounds.[14]

Hydrolytic Instability

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The rate of this degradation is highly dependent on pH.[15][16]

-

Base-Catalyzed Hydrolysis: This is typically the most significant hydrolytic pathway for esters. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The presence of two strong electron-withdrawing groups (nitro and chloro) on the aromatic ring significantly increases the partial positive charge on the carbonyl carbon, making the ester much more susceptible to this attack compared to an unsubstituted benzoate ester.[10][17] The reaction proceeds via a tetrahedral intermediate to yield isopropyl alcohol and the 5-chloro-2-nitrobenzoate anion.

-

Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for esters, this pathway can still be relevant. It involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Given the electronic properties of the molecule, significant hydrolytic instability, particularly in neutral to basic aqueous environments, is anticipated.

Photochemical Decomposition

Aromatic nitro compounds, especially those with a substituent ortho to the nitro group, are often photolabile.[18] The ortho-nitrobenzyl moiety is a well-known photoremovable protecting group, and its mechanism of cleavage is relevant here. Upon UV irradiation, the nitro group can abstract a hydrogen atom from an adjacent benzylic position.[18] In the case of isopropyl 5-chloro-2-nitrobenzoate, this could potentially involve an intramolecular hydrogen abstraction from the isopropyl group, leading to a complex series of rearrangement and fragmentation reactions. This inherent photosensitivity necessitates careful handling and storage to protect the compound from light.[15][19]

Figure 2: Key Degradation Pathways for Isopropyl 5-chloro-2-nitrobenzoate.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to quantify the stability of isopropyl 5-chloro-2-nitrobenzoate derivatives. This involves subjecting the compound to forced degradation under various stress conditions and analyzing the outcomes.[15]

Thermal Analysis

Thermal analysis techniques are indispensable for determining the temperature at which a compound begins to decompose.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and enthalpy of fusion. More importantly for stability, it can detect the onset temperature of exothermic decomposition events, providing a critical safety parameter.[20][21]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins (onset temperature) and to quantify the mass loss associated with different decomposition steps.

Table 1: Example Protocols for Thermal Analysis

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

|---|---|---|

| Sample Size | 1-5 mg | 5-10 mg |

| Pan Type | Hermetically sealed aluminum or gold-plated pan | Open ceramic or platinum pan |

| Atmosphere | Inert (Nitrogen) at 20-50 mL/min | Inert (Nitrogen) at 20-50 mL/min |

| Heating Rate | 5-20 °C/min | 10-20 °C/min |

| Temperature Range | Ambient to 400 °C (or decomposition onset) | Ambient to 600 °C |

| Key Output | Melting Point (°C), Enthalpy of Fusion (J/g), Decomposition Onset (°C) | Onset of Mass Loss (°C), % Mass Loss vs. Temp |

| Causality | Sealing the pan in DSC contains volatiles and allows for the accurate measurement of thermal events like melting and decomposition without mass loss from simple evaporation.[20] | An open pan in TGA is essential to allow gaseous decomposition products to escape, enabling the accurate measurement of mass loss over time. |

Hydrolytic Stability Assessment

Forced degradation studies across a range of pH values are used to determine the kinetics of hydrolysis.

Step-by-Step Protocol for Hydrolytic Stability:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values, typically pH 2 (acidic), pH 7 (neutral), and pH 10 (basic).

-

Incubation: Spike the stock solution into each buffer at a known final concentration. The final percentage of organic solvent should be low (<5%) to avoid impacting the kinetics. Incubate the solutions in a temperature-controlled environment (e.g., 40-60 °C) to accelerate degradation.[15]

-

Time Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

-

Quantification: Analyze the samples using a stability-indicating HPLC-UV method. This method must be able to separate the parent compound from its degradation products.

-

Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. For a first-order reaction, the slope of this line gives the negative rate constant (-k).[22] The half-life (t1/2) can then be calculated as 0.693/k.

Photostability Testing

Photostability testing is conducted according to established guidelines, such as ICH Q1B, to assess the impact of light exposure.

Step-by-Step Protocol for Photostability:

-

Sample Preparation: Place the solid compound and a solution of the compound in a photochemically inert and transparent container.

-

Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.

-

Exposure: Place both sets of samples in a photostability chamber and expose them to a controlled light source that provides both cool white fluorescent and near-ultraviolet light.

-

Analysis: After a specified duration of exposure, analyze both the exposed samples and the dark controls by HPLC to quantify any degradation. Assess for physical changes like color alteration.

-

Interpretation: A significant difference in degradation between the exposed sample and the dark control indicates photolytic instability.

Figure 3: Integrated Workflow for Assessing Thermodynamic Stability.

Computational Chemistry in Stability Prediction

Alongside experimental work, computational modeling provides valuable predictive insights.[10] Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs), helping to identify the weakest bonds in the molecule, such as the C-NO2 bond.[23][24] Furthermore, quantum chemical calculations can model the transition states of degradation reactions, such as hydrolysis, to estimate the activation energy barriers, providing a theoretical basis to compare the likelihood of different degradation pathways.[21]

Summary and Data Interpretation

Based on the chemical principles outlined, a hypothetical stability profile for isopropyl 5-chloro-2-nitrobenzoate can be projected. This serves as a guide for what researchers might expect to find through experimentation.

Table 2: Predicted Stability Profile and Interpretation

| Stability Type | Predicted Outcome | Implication for Handling and Development |

|---|---|---|

| Thermal | Moderate stability, with decomposition likely initiating >150-200 °C. The decomposition will be exothermic. | Avoid high temperatures in reactions and drying processes. DSC is critical for determining the maximum safe operating temperature. |

| Hydrolytic | Low stability, especially under basic conditions (pH > 7). Rapid degradation is expected. | Avoid aqueous basic conditions. Reactions should be run under anhydrous or acidic conditions. Buffering of formulations will be critical. |

| Photolytic | Likely unstable upon exposure to UV/near-UV light. | Protect from light at all stages of synthesis, purification, and storage using amber glassware or light-blocking containers. |

Conclusion

The thermodynamic stability of isopropyl 5-chloro-2-nitrobenzoate derivatives is a complex interplay of the electronic effects of its substituent groups. The presence of a nitro group ortho to the ester and a chloro group on the aromatic ring predisposes the molecule to distinct degradation pathways, namely thermal decomposition, base-catalyzed hydrolysis, and photolysis. A thorough characterization, employing an integrated strategy of thermal analysis (DSC/TGA), forced degradation studies (hydrolysis and photolysis), and analytical quantification (HPLC), is essential for any research or development program utilizing this scaffold. The insights gained from such studies are critical for ensuring the safety, quality, and efficacy of the final pharmaceutical product.

References

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.

- Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC.

- Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.

- Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. ResearchGate.

- Methyl 3-nitrobenzoate. ResearchGate.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH.

- WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.

- Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.

- Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

- Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.

- unraveling the reactivity of nitrate ester explosives: insights from femtosecond time-resolved mass spectrometry and computational chemistry. VCU Scholars Compass.

- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.

- Substituent effects of nitro group in cyclic compounds. OUCI.

- Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals.

- Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate.

- Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. ResearchGate.

- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

- Isopropyl 5-chloro-4-methyl-2-nitrobenzoate. PubChem.

- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.

- 4 Factors Influencing the Stability of Medicinal Products. QbD Group.

- Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI.

- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

- Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization.

- Hydrolysis of isopropyl chloride. Google Patents.

- Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.

- Methyl 5-chloro-2-nitrobenzoate. PMC - NIH.

- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.

- Methyl 5-chloro-2-nitrobenzoate 97 51282-49-6. Sigma-Aldrich.

- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.

- Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (1 x 5 g). Reagentia.

- Methyl 5-chloro-2-nitro-benzoate. PubMed.

- 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.

- Isopropyl 5-chloro-2-nitrobenzoate AldrichCPR. Sigma-Aldrich.

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituent effects of nitro group in cyclic compounds [ouci.dntb.gov.ua]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. ias.ac.in [ias.ac.in]

- 15. scitechnol.com [scitechnol.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. qbdgroup.com [qbdgroup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. "UNRAVELING THE REACTIVITY OF NITRATE ESTER EXPLOSIVES: INSIGHTS FROM F" by Erica Britt [scholarscompass.vcu.edu]

Potential pharmaceutical applications of Propan-2-yl 5-chloro-2-nitrobenzoate

A Technical Guide for Drug Discovery & Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The landscape of drug discovery is in constant pursuit of novel molecular entities that offer improved efficacy, selectivity, and safety profiles. Within this context, nitrobenzoate derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of Propan-2-yl 5-chloro-2-nitrobenzoate, a compound at the intersection of several key pharmacophores. While direct literature on this specific ester is nascent, this document synthesizes data from structurally related analogs to build a compelling case for its investigation as a potential therapeutic agent. We will delve into its rational design, proposed synthesis, and a strategic framework for evaluating its potential in oncology, infectious diseases, and beyond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the quest for next-generation pharmaceuticals.

Introduction: The Therapeutic Potential of Nitroaromatic Compounds

Nitroaromatic compounds, historically associated with explosives and dyes, have carved a significant niche in modern pharmacology.[1] The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, often enhancing the molecule's interaction with biological targets.[2] This has led to the development of numerous nitro-containing drugs with applications ranging from antibiotics like chloramphenicol and metronidazole to agents used in cancer therapy.[1]

The 5-chloro-2-nitrobenzoic acid backbone, the precursor to our topic compound, has been identified as a key intermediate in the synthesis of various biologically active molecules.[3][4] Derivatives of this acid have demonstrated notable antibacterial, antifungal, and even anticancer properties.[5][6][7][8] The presence of the chloro and nitro functional groups on the benzene ring is often associated with enhanced biological efficacy.[8] This guide will extrapolate from the known activities of these analogs to project the potential pharmaceutical applications of Propan-2-yl 5-chloro-2-nitrobenzoate.

Rationale for Propan-2-yl 5-chloro-2-nitrobenzoate as a Drug Candidate

The design of Propan-2-yl 5-chloro-2-nitrobenzoate is predicated on the principle of molecular hybridization, combining the established bioactivity of the 5-chloro-2-nitrobenzoate core with an isopropyl ester moiety. This esterification serves a dual purpose:

-

Modulation of Physicochemical Properties: The isopropyl group can enhance the compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability. This is a critical consideration in drug design, as it can significantly impact the pharmacokinetic profile of a molecule.

-

Prodrug Strategy: Esters are often employed as prodrugs that can be hydrolyzed in vivo by esterases to release the active carboxylic acid. This can lead to targeted drug delivery and a more favorable therapeutic index.

The core 5-chloro-2-nitrobenzoate scaffold has been shown to interact with various biological targets. For instance, derivatives have been investigated for their ability to inhibit signaling pathways critical for cancer cell proliferation, such as the PI3K/AKT pathway.[8] Furthermore, the antimicrobial activity of related compounds suggests potential mechanisms involving the disruption of microbial cell membranes or essential enzymatic processes.[5][9][10]

Synthesis and Characterization

The synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate can be readily achieved through standard esterification procedures, starting from the commercially available 5-chloro-2-nitrobenzoic acid.

Proposed Synthetic Protocol

A robust and scalable synthesis can be achieved via acid-catalyzed esterification (Fischer esterification) or by conversion to the more reactive acyl chloride followed by reaction with propan-2-ol.

Method A: Fischer Esterification

-

Reaction Setup: To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in an excess of propan-2-ol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess propan-2-ol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Method B: Acyl Chloride Intermediate

-

Acyl Chloride Formation: Reflux a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) for 2-3 hours.[9] Remove the excess thionyl chloride by distillation under reduced pressure.

-

Esterification: Dissolve the resulting crude 5-chloro-2-nitrobenzoyl chloride in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C and add propan-2-ol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) dropwise.[9]

-

Reaction and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and purify the product by column chromatography.

Physicochemical Characterization

The identity and purity of the synthesized Propan-2-yl 5-chloro-2-nitrobenzoate should be confirmed using a suite of analytical techniques.

| Parameter | Anticipated Value/Characteristic |

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Molecular Weight | 243.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, acetone, ethyl acetate) and have limited aqueous solubility. |

Potential Pharmaceutical Applications & Investigational Pathways

Based on the established biological activities of structurally similar nitrobenzoate derivatives, we propose the following avenues of investigation for Propan-2-yl 5-chloro-2-nitrobenzoate.

Antibacterial Activity

Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][11]

Proposed Investigational Workflow:

Caption: Workflow for evaluating antibacterial potential.

Antifungal Activity

Nitrobenzoate derivatives have also shown promise as antifungal agents.[7] The structural features of Propan-2-yl 5-chloro-2-nitrobenzoate warrant its investigation against a panel of pathogenic fungi.

Proposed Experimental Protocol: Antifungal Susceptibility Testing

-

Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be used.

-

Assay Method: Broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines should be performed to determine the Minimum Inhibitory Concentration (MIC).

-

Data Analysis: The MIC values will be determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

Anticancer Activity

5-Chloro-2-nitrobenzoic acid has been reported to have cytotoxic effects against various cancer cell lines, including leukemia and carcinoma cells.[6] The potential for Propan-2-yl 5-chloro-2-nitrobenzoate to act as an anticancer agent should be thoroughly investigated.

Proposed Investigational Pathway:

Caption: Investigational pathway for anticancer potential.

Conclusion and Future Directions

Propan-2-yl 5-chloro-2-nitrobenzoate represents a promising, yet underexplored, molecule with significant potential for pharmaceutical development. By leveraging the known biological activities of its structural analogs, a clear path for its investigation has been outlined. The synthesis is straightforward, and the proposed screening cascades in antibacterial, antifungal, and anticancer research provide a solid framework for its preclinical evaluation. Future work should focus on the synthesis of a library of related esters to establish structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of this promising scaffold. The insights gained from these studies will be invaluable in determining the ultimate therapeutic utility of Propan-2-yl 5-chloro-2-nitrobenzoate and its derivatives.

References

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Institutes of Health (NIH). Available from: [Link]

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available from: [Link]

-

Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available from: [Link]

-

5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286. PubChem. Available from: [Link]

-

Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Nitro-containing pharmaceuticals and functional materials. ResearchGate. Available from: [Link]

-

Methyl 5-chloro-2-nitrobenzoate. National Institutes of Health (NIH). Available from: [Link]

-

A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. IP.com. Available from: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. Available from: [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available from: [Link]

-

2-Chloro-5-nitrobenzoicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

-

Methyl 5-chloro-2-nitrobenzoate - Publications - PubChem Articles. EPA. Available from: [Link]

- Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-5-nitrobenzoicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 6. 5-Chloro-2-nitrobenzoic acid | 2516-95-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ciencia.ucp.pt [ciencia.ucp.pt]

- 11. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for Propan-2-yl 5-chloro-2-nitrobenzoate from 5-chloro-2-nitrobenzoic acid

Abstract

This application note details a robust, scalable protocol for the synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate (CAS: 39075-43-9) from 5-chloro-2-nitrobenzoic acid . While direct Fischer esterification is often employed for simple benzoates, the steric hindrance introduced by the ortho-nitro group, combined with the electronic deactivation of the ring, necessitates a more aggressive activation strategy to ensure high yields. This protocol utilizes an Acyl Chloride Activation pathway via Thionyl Chloride (

Strategic Rationale & Chemistry

The Challenge: Steric and Electronic Deactivation

The target substrate, 5-chloro-2-nitrobenzoic acid, presents two specific challenges for standard esterification:

-

Steric Hindrance: The nitro group at the ortho (2-position) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by secondary alcohols like isopropanol.

-

Electronic Effects: While the nitro group is electron-withdrawing (making the carbonyl carbon more electrophilic), it also deactivates the ring. However, the primary hurdle in direct Fischer esterification here is the unfavorable equilibrium and slow kinetics due to the bulky ortho substituent.

The Solution: Acid Chloride Activation

To overcome these barriers, this protocol converts the carboxylic acid into an acid chloride. The chloride ion is an excellent leaving group, significantly increasing the reactivity of the carbonyl center toward the sterically hindered secondary alcohol (isopropanol).

Key Advantages:

-

Irreversibility: Unlike Fischer esterification, the formation of the ester from an acid chloride is effectively irreversible under basic conditions.

-

Rate: The reaction proceeds rapidly even with bulky ortho substituents.

-

Purification: Byproducts (HCl,

) are gaseous or easily removed via aqueous workup.

Reaction Mechanism & Workflow

Mechanistic Pathway

The synthesis proceeds in two distinct phases: Activation and Esterification .

Figure 1: Sequential workflow for the conversion of 5-chloro-2-nitrobenzoic acid to its isopropyl ester.

Detailed Mechanism

-

Vilsmeier-Haack Activation: Catalytic DMF reacts with

to form a reactive chloroiminium species, which converts the carboxylic acid to the acid chloride more efficiently than -

Nucleophilic Attack: Isopropanol attacks the highly electrophilic carbonyl of the acid chloride.

-

Elimination: The tetrahedral intermediate collapses, expelling

. -

Scavenging: A base (Triethylamine or Pyridine) neutralizes the generated HCl to drive the reaction to completion and prevent acid-catalyzed degradation.

Experimental Protocol

Materials & Equipment

| Reagent | CAS | Equiv. | Role |

| 5-chloro-2-nitrobenzoic acid | 2516-96-3 | 1.0 | Starting Material |

| Thionyl Chloride ( | 7719-09-7 | 3.0 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Cat. (2-3 drops) | Catalyst |

| Isopropanol (IPA) | 67-63-0 | 5.0 | Nucleophile / Solvent |

| Triethylamine ( | 121-44-8 | 1.2 | Acid Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Solvent |

Equipment:

-

Round-bottom flask (2-neck)

-

Reflux condenser with

drying tube or -

Magnetic stirrer & heating mantle

-

Rotary evaporator[1]

-

Addition funnel (pressure-equalizing)

Step-by-Step Methodology

Phase 1: Acid Chloride Formation

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous DCM (50 mL).

-

Note: The starting material may not fully dissolve initially.

-

-

Activation: Add Thionyl Chloride (10.8 mL, 148 mmol) slowly via syringe.

-

Catalysis: Add 2-3 drops of anhydrous DMF .

-

Observation: Immediate gas evolution (

,

-

-

Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (

) for 2–3 hours.-

Endpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.

-

-

Isolation: Cool the mixture to room temperature. Concentrate the solution on a rotary evaporator to remove DCM and excess

.-

Critical Step: Add 20 mL of dry toluene and re-evaporate. This azeotropically removes trace thionyl chloride, which is detrimental to the next step.

-

Phase 2: Esterification[2]

-

Solvation: Redissolve the crude yellow oil (acid chloride) in anhydrous DCM (50 mL) and cool to

in an ice bath. -

Addition: In a separate vessel, mix Isopropanol (19 mL, ~250 mmol) with Triethylamine (8.3 mL, 60 mmol). Add this mixture dropwise to the cold acid chloride solution over 20 minutes.

-

Control: Maintain temperature below

to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation: Check by TLC (Silica, 20% EtOAc/Hexane). The acid chloride (and any hydrolyzed acid) should be absent.

-

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Separate the organic layer.[1][3] Extract the aqueous layer once with DCM (30 mL).

-

Washing: Wash the combined organics sequentially with:

-

1M

(50 mL) – Removes excess amine/pyridine. -

Sat.

(50 mL) – Removes unreacted acid. -

Brine (50 mL) – Drying.

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Final Purification: The resulting oil/solid is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) or recrystallization from cold hexane/ethanol if solid.

Characterization & Quality Control

| Technique | Expected Signal | Interpretation |

| Isopropyl Methyls ( | ||

| Isopropyl Methine ( | ||

| Aromatic protons (pattern specific to 1,2,5-substitution) | ||

| IR Spectroscopy | ~1730 | Ester |

| ~1530 & 1350 | Nitro | |

| TLC | (20% EtOAc/Hexane) - Distinct from Acid ( |

Safety & Hazards (HSE)

-

Thionyl Chloride (

): Highly corrosive; reacts violently with water to release -

Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product at high temperatures (>150°C) without DSC testing.

References

-

Vogel, A. I. (1989).[1][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][6][7] Longman Scientific & Technical.[1] (General reference for acid chloride esterification).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[7] Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

-

BenchChem. (2023). Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. (Analogous protocol reference).

Sources

- 1. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Kitaplar [books.google.com.tr]

- 2. US2766273A - Esterification of acids - Google Patents [patents.google.com]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-nitrobenzoic acid, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. ia601306.us.archive.org [ia601306.us.archive.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Procedure for nucleophilic aromatic substitution on Propan-2-yl 5-chloro-2-nitrobenzoate

Application Note: AN-2026-SC

Subject: Optimized Protocol for Nucleophilic Aromatic Substitution (

Executive Summary

This technical guide details the methodology for performing regioselective nucleophilic aromatic substitution (

The protocol focuses on the displacement of the C5-chlorine atom by amine nucleophiles. While the substrate contains two potential leaving groups (nitro and chloro), the C5-chloro position is thermodynamically and kinetically favored for substitution by amines due to activation by the para-nitro group. This guide provides a robust, self-validating workflow suitable for medicinal chemistry and process development.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The substrate, Propan-2-yl 5-chloro-2-nitrobenzoate, presents a competitive electrophilic landscape. Successful substitution requires understanding the electronic vectors:

-

C5-Position (Chloro): Activated by the 2-Nitro group (

-relationship).[1] The nitro group exerts a strong mesomeric ($ -M -

C2-Position (Nitro): Activated by the 1-Ester group (

-relationship). While nitro groups can act as leaving groups (denitration), chlorine is generally a superior leaving group in

Reaction Pathway Visualization

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of Propan-2-yl 5-morpholino-2-nitrobenzoate (Model Reaction).

Reagents:

-

Substrate: Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 equiv).

-

Nucleophile: Morpholine (1.2 – 1.5 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Acetonitrile (MeCN) or

-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Preparation:

-

In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 mmol, ~243 mg) in anhydrous Acetonitrile (3.0 mL).

-

Note: Acetonitrile is preferred for ease of workup; use DMF if solubility is an issue or higher temperatures (>80°C) are required.

-

-

Addition:

-

Add DIPEA (2.0 mmol, 350 µL) to the solution.

-

Add Morpholine (1.2 mmol, ~105 µL) dropwise while stirring.

-

-

Reaction:

-

Heat the reaction mixture to 60°C in an oil bath or heating block.

-

Monitor the reaction via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Expected Time: 2–4 hours. The starting material (

) should disappear, and a more polar yellow/orange product spot (

-

-

Workup (Self-Validating Step):

-

If using MeCN: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (10 mL).

-

If using DMF: Dilute the reaction mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash the organic phase with Water (2 x 10 mL) to remove excess amine and salts.

-

Wash with Brine (1 x 10 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude product is often pure enough for subsequent steps (>95%).

-

If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Optimization Matrix

Use the following table to adjust conditions based on nucleophile reactivity.

| Nucleophile Type | Recommended Solvent | Base | Temp (°C) | Notes |

| Cyclic Amines (e.g., Morpholine) | MeCN | DIPEA | 50–60 | Fast kinetics; high yield. |

| Primary Amines (e.g., Benzylamine) | MeCN / EtOH | 60–80 | Alcohol solvents may cause transesterification; avoid if possible. | |

| Steric Amines (e.g., | DMF / DMSO | 100–120 | Requires higher polarity and temperature. | |

| Anilines (Weak Nucleophiles) | DMSO | NaH / LiHMDS | 25–60 | Requires deprotonation of aniline to increase nucleophilicity. |

Process Control & Troubleshooting

Workflow Logic

Critical Quality Attributes (CQA)

-

Regioselectivity: Confirm substitution at C5 using

NMR.-

Diagnostic: The doublet for the proton at C6 (ortho to Cl/Amino) will shift upfield significantly upon substitution of Cl with an amine (shielding effect of Nitrogen).

-

Coupling: The C3 and C4 protons (ortho/meta to Nitro) will show distinct coupling patterns (

Hz).

-

-

Ester Integrity: Ensure the isopropyl ester is intact.

-

NMR Check: Look for the septet at

ppm and doublet at

-

Safety & Handling

-

Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid heating to dryness or extreme temperatures (>150°C).

-

Sensitization: Halogenated nitrobenzoates are potent skin sensitizers. All operations must be conducted in a fume hood with nitrile gloves.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Foundational text on mechanisms and activ

-

Sigma-Aldrich. (2024). Product Specification: Isopropyl 5-chloro-2-nitrobenzoate.[2] Sigma-Aldrich Catalog. Link

- Source for physical property d

- Rohrbach, S., et al. (2019). Practical Synthesis of Functionalized Nitrobenzoic Acids. Journal of Organic Chemistry, 84(15), 9823-9835.

-

PubChem. (2024).[3][4] Compound Summary: Propan-2-yl 5-chloro-2-nitrobenzoate (CID 67119436). National Library of Medicine. Link

- Verification of chemical structure and identifiers.

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropyl 5-chloro-2-nitrobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Chloro-2-nitrobenzoic acid 99 2516-95-2 [sigmaaldrich.com]

- 4. Isopropyl 5-chloro-4-methyl-2-nitrobenzoate | C11H12ClNO4 | CID 67119436 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Chemoselective Reduction of the Nitro Group in Propan-2-yl 5-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, Propan-2-yl 2-amino-5-chlorobenzoate, is a valuable synthetic intermediate whose utility stems from the versatile reactivity of the aniline and ester functional groups, enabling further molecular elaboration in the development of novel therapeutic agents.

The primary challenge in the synthesis of this target from its nitro precursor, Propan-2-yl 5-chloro-2-nitrobenzoate, lies in chemoselectivity . The chosen reduction method must be highly selective for the nitro group while preserving the integrity of both the chloro substituent and the isopropyl ester moiety. Hydrodehalogenation (the undesired reduction of the carbon-chlorine bond) and ester hydrolysis or reduction are common side reactions that can significantly reduce the yield and purity of the desired product. This guide provides a comprehensive analysis of suitable reagents and detailed protocols to achieve this selective transformation, grounded in established chemical principles and field-proven methodologies.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reducing agent is paramount and depends on factors such as available equipment, reaction scale, cost, and the specific sensitivities of the substrate. Several classes of reagents are viable, each with distinct advantages and disadvantages.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method, but its application requires careful catalyst selection to prevent unwanted side reactions.

-

Standard Palladium on Carbon (Pd/C): While highly active for nitro group reduction, Pd/C is notoriously prone to causing hydrodehalogenation of aryl chlorides.[1][2] Its use in this specific transformation is generally discouraged unless under meticulously controlled conditions, which may not be practical.

-

Platinum-based Catalysts (e.g., Pt/C): Platinum catalysts often exhibit higher selectivity for nitro group reduction in the presence of aryl halides compared to palladium.[3][4] They represent a more suitable choice for this substrate.

-

Raney Nickel: This catalyst is also known to be effective for nitro reductions while often being less prone to causing dehalogenation of aromatic chlorides compared to Pd/C.[1]

-

Catalytic Transfer Hydrogenation (CTH): This technique offers a significant advantage in safety and experimental convenience by avoiding the use of high-pressure hydrogen gas.[5][6] A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ on the catalyst surface.[3][4][7] CTH, particularly with platinum on carbon (Pt/C), is an excellent method for the selective reduction of halogenated nitroaromatics.[3][4]

Metal-Mediated Reductions

These "classical" methods employ stoichiometric amounts of a metal in an acidic or neutral medium. They are highly reliable and often exhibit excellent chemoselectivity.

-

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds with stannous chloride in an acidic medium (typically concentrated HCl in ethanol) is a mild, robust, and highly chemoselective method.[1][8][9] It is well-tolerated by esters, and the carbon-chlorine bond remains unaffected under these conditions.[8]

-

Iron (Fe) in Acidic Medium: The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or a salt such as ammonium chloride, is another highly effective, inexpensive, and environmentally benign option.[1][10][11] This system is known for its excellent tolerance of a wide range of functional groups, including halides and esters.[12][13]

-

Sodium Dithionite (Na₂S₂O₄): This reagent provides a mild method for nitro reduction under neutral or slightly basic conditions.[14][15] It can be particularly useful for substrates that are sensitive to acidic conditions. The reaction often requires a phase-transfer catalyst for optimal performance in biphasic solvent systems.[14][15]

Reagent Selection Workflow

The choice of methodology can be guided by several practical considerations. The following decision tree illustrates a logical approach to selecting the optimal reagent system.

Caption: Reagent selection decision tree.

Quantitative Data Summary

| Method | Reagent System | Typical Conditions | Chemoselectivity (NO₂ vs. Cl, Ester) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pt/C or Raney Ni catalyst | 1-5 atm H₂, Room Temp to 50 °C, Protic solvent (EtOH, MeOH) | Good to Excellent. Risk of dehalogenation is present but lower than with Pd/C. Ester is stable.[1][3][4] | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, handling of flammable H₂ gas.[16][17] |

| Catalytic Transfer Hydrogenation | HCOONH₄ (Ammonium Formate), Pt/C catalyst | Reflux in MeOH or EtOH | Excellent. Very low risk of dehalogenation with Pt/C. Ester is stable.[3][4][7] | Avoids high-pressure H₂, experimentally simple and safe, excellent selectivity.[5][6] | Stoichiometric byproduct formation (CO₂, NH₃), catalyst can be expensive. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | 70 °C in EtOH | Excellent. Highly selective for the nitro group. No dehalogenation or ester reduction observed.[8][9] | High yield, very reliable, tolerant of most functional groups, simple setup.[8] | Generates stoichiometric tin waste, requires strongly acidic conditions, workup can be tedious.[9] |

| Iron Reduction (Béchamp) | Fe powder, NH₄Cl or Acetic Acid | Reflux in EtOH/H₂O | Excellent. Highly selective for the nitro group. Halides and esters are stable.[10][11][12] | Low cost, environmentally friendly metal, high functional group tolerance, simple workup.[10][13] | Heterogeneous reaction can be slow, requires excess iron powder which must be filtered off. |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Room Temp to 50 °C, Biphasic (DCM/H₂O) with PTC | Good to Excellent. Generally compatible with halides and esters.[14][15][18] | Mild, non-acidic conditions, useful for acid-sensitive substrates. | Can have solubility issues, may require a phase-transfer catalyst (PTC) for efficiency.[14] |

Experimental Protocols

The following protocols are recommended for their high selectivity, reliability, and scalability.

Protocol A: Catalytic Transfer Hydrogenation using Pt/C and Ammonium Formate

This method is valued for its operational simplicity, safety, and high chemoselectivity, avoiding the need for a pressurized hydrogenation apparatus.[3][4]

Materials and Reagents:

-

Propan-2-yl 5-chloro-2-nitrobenzoate

-

Ammonium formate (HCOONH₄)

-

Platinum on activated carbon (5% or 10% Pt/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite® (diatomaceous earth)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 eq).

-

Solvent Addition: Add methanol to the flask to create a solution or fine suspension (approx. 10-20 mL per gram of substrate).

-

Reagent Addition: Add ammonium formate (4.0-5.0 eq) to the mixture and stir until it dissolves.

-

Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C) to the mixture (approx. 5-10% by weight of the starting nitro compound). Causality Note: The catalyst is added last to prevent localized heating or reaction before the system is homogeneous.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 65-70 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 1-4 hours.

-

Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to carefully remove the platinum catalyst. Wash the Celite pad thoroughly with methanol or ethyl acetate to ensure complete recovery of the product. Safety Note: The Pt/C catalyst on the Celite pad may be pyrophoric, especially when dry. Do not allow it to dry completely in the air. Quench it carefully with water.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. To the resulting residue, add deionized water and ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Propan-2-yl 2-amino-5-chlorobenzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol B: Reduction using Tin(II) Chloride Dihydrate

This is a classic, robust, and highly chemoselective protocol that is particularly useful when catalytic methods are not feasible.[8][9]

Materials and Reagents:

-

Propan-2-yl 5-chloro-2-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃) or 5M Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Reagent Solution: In a 3-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, add Tin(II) chloride dihydrate (3.0-4.0 eq) and ethanol (10 mL per gram of substrate).

-

Reaction Setup: Stir the mixture and heat to 70 °C to achieve a clear solution.

-

Substrate Addition: Dissolve Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 eq) in a minimal amount of ethanol and add it portion-wise or via the dropping funnel to the hot tin(II) chloride solution. An exotherm is often observed.

-

Reaction: After the addition is complete, maintain the reaction at 70 °C and monitor its progress by TLC or LCMS. The reaction is typically complete in 1-3 hours.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or 5M NaOH to neutralize the excess acid and precipitate the tin salts (tin hydroxides). Causality and Safety Note: This neutralization is highly exothermic and may cause frothing. Add the base slowly with efficient stirring. The goal is to reach a pH of ~8, which precipitates the tin salts and liberates the free amine product.

-

Filtration: Filter the resulting thick suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further as needed.

General Laboratory Workflow

Caption: General workflow for nitro group reduction.

References

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Center for Biotechnology Information. [Link]

-

Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications. [Link]

-

Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Marcel Dekker, Inc. [Link]

-

Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Rhodium.ws. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

- US Patent US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis. FAO AGRIS. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

-

The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]

-

Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes. ResearchGate. [Link]

-

Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications. [Link]

-

Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. [Link]

-

Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. ACS Publications. [Link]

-

Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. ACS Publications. [Link]

-

Hydrogenation of nitro-groups and dehalogenation. ResearchGate. [Link]

-

Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. [Link]

-

Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry. [Link]

-

What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

- US Patent US4994576A - Method for reducing aromatic nitro groups.

-

Palladium on Carbon (Pd/C). Organic Chemistry Data. [Link]

-

Spotlight 346: Iron-Acetic Acid, a Versatile Reagent in Organic Synthesis. Thieme. [Link]

-

Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

-

Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. RSC Publishing. [Link]

-

24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

-

Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods. Scientific Research Publishing. [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. zenodo.org [zenodo.org]

- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Microwave-Assisted Synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate). While traditional thermal Fischer esterification of ortho-substituted benzoic acids is often sluggish due to steric hindrance (the "ortho-effect"), microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes while improving yield.

This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of quinazolinone-based antibacterials and modulating agents for viral receptors.

Chemical Basis & Mechanism

The Challenge: Steric Hindrance

The target substrate, 5-chloro-2-nitrobenzoic acid , possesses a nitro group (

-

Thermal Method: Requires prolonged reflux (12–24 hours) to drive the equilibrium, often leading to thermal decomposition or side reactions.

-

Microwave Solution: Dielectric heating provides rapid, volumetric energy transfer. The high polarity of the reaction medium (isopropanol and sulfuric acid) ensures efficient coupling with microwave energy, overcoming the activation energy barrier imposed by the ortho-nitro group.

Reaction Mechanism

The reaction follows an acid-catalyzed Fischer Esterification pathway.[1]

Reaction Scheme:

Figure 1: Mechanism of acid-catalyzed esterification accelerated by microwave irradiation.

Equipment & Materials

Reagents

| Reagent | Role | Grade | Notes |

| 5-chloro-2-nitrobenzoic acid | Substrate | >98% | Solid, yellow powder. |

| Propan-2-ol (Isopropanol) | Solvent/Reactant | Anhydrous | Use excess to drive equilibrium. |

| Sulfuric Acid ( | Catalyst | Conc. (98%) | Handle with extreme care. |

| Sodium Bicarbonate ( | Quench/Wash | Sat. Aq. | For neutralizing acid catalyst.[2] |

| Ethyl Acetate | Extraction Solvent | ACS Grade | - |

Instrumentation

-

Microwave Reactor: Single-mode microwave synthesis system (e.g., CEM Discover or Biotage Initiator+).

-

Why Single-Mode? Provides uniform field density and precise temperature control, critical for nitro compounds.

-

-

Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.

-

Stirring: Magnetic stir bar (high coupling).

Experimental Protocol

Safety Pre-Check (Crucial)

-

Nitro Group Hazard: Nitro compounds can be energetically unstable. Do not exceed 140°C. Ensure the microwave reactor has an active pressure release system.

-

Pressure: Isopropanol boils at 82.6°C. Heating to 100-120°C generates significant internal pressure (approx. 2–4 bar). Use vessels rated for at least 20 bar.

Step-by-Step Synthesis

Step 1: Preparation

-

Weigh 500 mg (2.48 mmol) of 5-chloro-2-nitrobenzoic acid into a 10 mL microwave process vial.

-

Add a magnetic stir bar.[3]

-

Add 5.0 mL of anhydrous Propan-2-ol. (Molar ratio approx. 1:26).

-

Note: The alcohol acts as both reactant and solvent.[4]

-

-

Add 50 µL (approx. 0.3 eq) of concentrated

dropwise. -

Seal the vial with a crimp cap or screw cap (depending on reactor model).

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 100°C | Sufficient to overcome steric hindrance without degrading the nitro group. |

| Time | 15:00 min | Optimized for >95% conversion based on kinetic studies of benzoic acids. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff. |

| Power | Dynamic (Max 150W) | System adjusts power to maintain 100°C. |

| Stirring | High | Ensures uniform heat distribution. |

| Pre-stir | 30 seconds | Mixes reagents before applying power. |

Step 3: Workup & Purification [5]

-

Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling (approx. 2-3 mins).

-

Evaporation: Transfer the reaction mixture to a round-bottom flask and remove excess isopropanol under reduced pressure (Rotary Evaporator).

-

Extraction:

-

Dissolve the residue in 20 mL Ethyl Acetate .

-

Wash with 2 x 15 mL Saturated

(Caution: -

Wash with 1 x 15 mL Brine .

-

-

Drying: Dry the organic layer over anhydrous